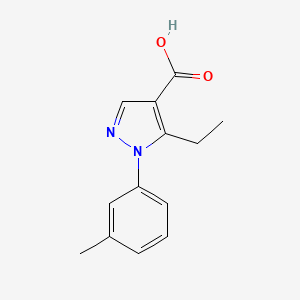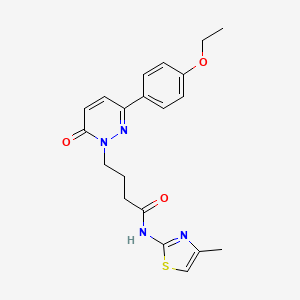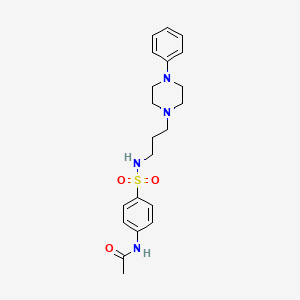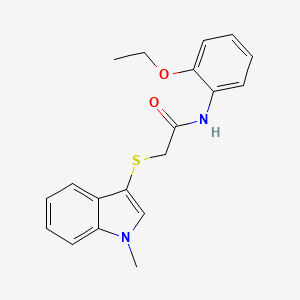![molecular formula C21H19N5O3S B2823369 Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate CAS No. 1357703-16-2](/img/structure/B2823369.png)
Ethyl 4-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the specific substituents attached to the triazoloquinoxaline core. For example, one study reported a compound with a triclinic space group, a calculated density of 1.375 g/cm^3, and a molecular weight of 365.45 .Chemical Reactions Analysis
The chemical reactions involving these compounds can also vary. Some compounds have been synthesized via aromatic nucleophilic substitution . Other reactions may involve the addition of various functional groups to the triazoloquinoxaline core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, one compound was reported to have a melting point of 281–283°C .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential and Adenosine Receptor Antagonism
A class of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which shares a core structure with the compound , has been identified as potent adenosine receptor antagonists with therapeutic potential as novel and rapid-acting antidepressant agents. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating antidepressant-like effects. Optimal activity was associated with specific substitutions on the compound, highlighting the significance of structural variation on biological activity. The study suggests that these compounds bind avidly to adenosine A1 and A2 receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. This interaction suggests potential applications in treating depression and possibly other conditions related to adenosine receptor function (Sarges et al., 1990).
Antimicrobial Applications
Another area of application involves the antimicrobial properties of related derivatives. Triazoloquinolines and their analogs have been synthesized and evaluated for their antimicrobial activity. For instance, 1,2,3-triazolo[4,5-h]quinolines, which share a similar structural motif, have been prepared and assessed for their efficacy against urinary tract infections. These compounds displayed selective activity against Escherichia coli, a common pathogen implicated in such infections. The study underscores the potential of these derivatives in developing new anti-infective agents targeting specific bacterial strains, thus contributing to the field of antimicrobial chemotherapy (Sanna et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-3-29-21(28)14-8-10-15(11-9-14)22-18(27)12-30-20-19-25-24-13(2)26(19)17-7-5-4-6-16(17)23-20/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYNVQWMVNRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)

![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)





![2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide](/img/structure/B2823305.png)

